Exo-2-norbornylzinc bromide

Catalog No.
S3470429
CAS No.
342029-20-3
M.F
C7H11BrZn
M. Wt
240.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exo-2-norbornylzinc bromide

CAS Number

342029-20-3

Product Name

Exo-2-norbornylzinc bromide

Molecular Formula

C7H11BrZn

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

JEXFPFZAWUXDFP-UHFFFAOYSA-M

SMILES

C1CC2CC1C[CH-]2.[Zn+]Br

Canonical SMILES

C1CC2CC1C[CH-]2.[Zn+]Br

Exo-2-norbornylzinc bromide is an organozinc compound with the chemical formula C10_{10}H14_{14}BrZn. This compound is characterized by its unique structure, which includes a norbornyl group that is exo to the bridgehead carbons. It is typically utilized in organic synthesis, particularly in reactions involving nucleophilic additions and carbon-carbon bond formations. The compound is soluble in organic solvents like tetrahydrofuran and is often used in a solution form to facilitate its reactivity in

Lewis Acid Catalyst

exo-2-Norbornylzinc bromide solution functions as a Lewis acid catalyst in organic synthesis. A Lewis acid is an electron pair acceptor, and this solution acts by accepting electron density from reactants, influencing their reactivity. The specific properties of exo-2-Norbornylzinc bromide, such as its bulky norbornyl group, contribute to its effectiveness in certain reactions. Studies have shown its utility in Diels-Alder cycloadditions, a reaction forming cyclic structures from dienes and dienophiles [].

, primarily as a nucleophile. Some notable reactions include:

  • Nucleophilic Substitution Reactions: This compound can react with electrophiles, such as carbonyl compounds, to form alcohols after hydrolysis.
  • Cross-Coupling Reactions: Exo-2-norbornylzinc bromide can be involved in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds.
  • Addition Reactions: It can add to alkenes and alkynes, facilitating the formation of new carbon-carbon bonds.

These reactions are significant for constructing complex organic molecules and are widely applied in synthetic organic chemistry.

While specific biological activities of exo-2-norbornylzinc bromide are not extensively documented, organozinc compounds are known for their utility in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules. The reactivity of exo-2-norbornylzinc bromide may enable the development of novel pharmaceuticals through its incorporation into larger molecular frameworks.

The synthesis of exo-2-norbornylzinc bromide typically involves the reaction of exo-2-norbornyl bromide with zinc metal or zinc salts in an appropriate solvent. Common methods include:

  • Direct Reaction with Zinc: Exo-2-norbornyl bromide is reacted with zinc powder in anhydrous conditions, often in solvents like tetrahydrofuran or diethyl ether.
    C10H14Br+ZnC10H14ZnBr\text{C}_{10}\text{H}_{14}\text{Br}+\text{Zn}\rightarrow \text{C}_{10}\text{H}_{14}\text{ZnBr}
  • Use of Zinc Halides: Zinc bromide can also be employed as a reagent to facilitate the formation of the organozinc compound from the corresponding halide.

These methods ensure the formation of pure exo-2-norbornylzinc bromide suitable for further applications.

Exo-2-norbornylzinc bromide finds various applications in organic synthesis:

  • Synthesis of Complex Molecules: It serves as a key reagent for constructing complex organic structures through nucleophilic additions and cross-coupling techniques.
  • Pharmaceutical Development: Its derivatives may be used to synthesize biologically active compounds, contributing to drug discovery efforts.
  • Material Science: The compound may also have potential applications in materials science, particularly in creating novel polymers or functional materials.

Interaction studies involving exo-2-norbornylzinc bromide primarily focus on its reactivity with different electrophiles and substrates. These studies help elucidate the mechanistic pathways involved in its chemical behavior and potential biological interactions. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring new avenues for drug development.

Exo-2-norbornylzinc bromide shares similarities with other organozinc compounds but exhibits unique structural characteristics due to its norbornyl framework. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Exo-3-norbornylzinc bromideOrganozincDifferent stereochemistry affecting reactivity
1-Naphthylzinc bromideOrganozincAromatic system providing different electronic properties
Benzylzinc chlorideOrganozincMore stable and less reactive than norbornyl derivatives

Exo-2-norbornylzinc bromide's unique exo configuration allows it to participate in specific reactions that may not be accessible to these other compounds, making it a valuable reagent in synthetic chemistry. Its distinct reactivity patterns further highlight its uniqueness within the class of organozinc reagents.

Dates

Modify: 2023-08-19

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